![molecular formula C9H13ClFNS B2892445 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170404-43-9](/img/structure/B2892445.png)
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride
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Overview
Description
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is a chemical compound with the molecular formula C9H12FNS HCl. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
- 2-[(4-Bromobenzyl)sulfanyl]ethylamine hydrochloride
- 2-[(4-Methylbenzyl)sulfanyl]ethylamine hydrochloride
Uniqueness
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research applications.
Biological Activity
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies indicate that the compound may interact with serotonin receptors, which are critical in mood regulation and could have implications for treating mood disorders. The presence of the sulfanyl group allows for covalent bonding with thiol groups in proteins, potentially altering their function and influencing various biological pathways.
Structure-Activity Relationship (SAR)
The structure of this compound includes a fluorobenzyl moiety and a sulfanyl group, which contribute to its unique pharmacological profile. Comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Fluorophenyl)ethylamine hydrochloride | C9H12ClF | Lacks the sulfanyl group; primarily studied for neuropharmacology. |
4-Fluorobenzylamine | C7H8ClF | Simpler structure; used as a precursor in organic synthesis. |
2-(Phenylthio)ethylamine hydrochloride | C9H13ClS | Contains a phenylthio group instead of fluorine; studied for different biological activities. |
These comparisons highlight how the specific sulfanyl functionality combined with fluorine substitution may influence the compound's biological activity and reactivity compared to others.
Biological Studies and Findings
Recent studies have explored the pharmacological potential of this compound:
- Neuropharmacological Studies : Initial evaluations suggest that this compound shows promise as a lead molecule for developing new treatments for neurological disorders. Its ability to modulate serotonin receptor activity may provide therapeutic benefits in conditions like depression and anxiety .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, related thioether compounds have shown IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating potential anticancer properties .
- Binding Affinities : Ongoing research is focused on determining the binding affinities of this compound to various receptors, which will elucidate its mechanisms of action further. Understanding these interactions is crucial for optimizing its pharmacological profile .
Case Studies
Several research articles have documented case studies involving derivatives related to this compound:
- Case Study A : A study examined the effects of a structurally similar compound on rat models exhibiting symptoms of anxiety. The results indicated significant reductions in anxiety-like behaviors when treated with the compound, suggesting its potential efficacy as an anxiolytic agent .
- Case Study B : Another investigation focused on the compound's interaction with specific neurotransmitter systems using radiolabeled analogs to track uptake in brain tissues. The findings revealed that certain derivatives exhibited high brain tissue uptake, correlating with their neuropharmacological effects .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUYRAOONAOJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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